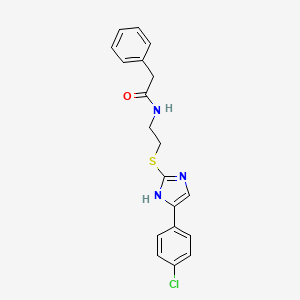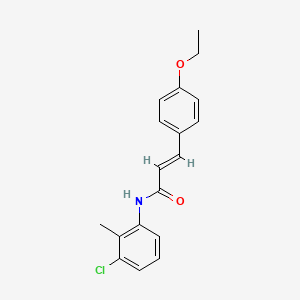
(2E)-N-(3-chloro-2-methylphenyl)-3-(4-ethoxyphenyl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-N-(3-chloro-2-methylphenyl)-3-(4-ethoxyphenyl)prop-2-enamide, also known as Clomazone, is a herbicide that is commonly used in agriculture to control the growth of weeds. It belongs to the family of chloroacetamide herbicides and is widely used due to its effectiveness in controlling broadleaf and grassy weeds. In
Aplicaciones Científicas De Investigación
Anticonvulsant and Analgesic Activity
(2E)-N-(3-chloro-2-methylphenyl)-3-(4-ethoxyphenyl)prop-2-enamide and its derivatives have shown potential in the treatment of neurological disorders such as epilepsy and neuropathic pain. Studies have demonstrated these compounds' effectiveness in reducing seizure activity and providing analgesic effects. For example, certain cinnamamide derivatives, closely related to the compound , have exhibited promising anticonvulsant and analgesic properties in both in vivo and in vitro models (Gunia-Krzyżak et al., 2019).
Anti-Inflammatory Potential
Investigations into the anti-inflammatory effects of N-arylcinnamamide derivatives have revealed significant attenuation of lipopolysaccharide-induced NF-κB activation. This suggests that these compounds, including this compound, could potentially be used in the treatment of inflammatory disorders (Hošek et al., 2019).
Antimalarial Activity
Recent studies have explored the antimalarial potential of N-phenyl-substituted cinnamanilides. Some of these compounds have shown efficacy against chloroquine-sensitive strains of Plasmodium falciparum, indicating the potential of this compound in antimalarial therapies (Kos et al., 2022).
Nonlinear Optical Properties
The nonlinear optical properties of certain chalcone derivatives, structurally similar to this compound, have been studied, revealing potential applications in materials science, particularly in the field of photonics and optical technologies (Mathew et al., 2019).
Propiedades
IUPAC Name |
(E)-N-(3-chloro-2-methylphenyl)-3-(4-ethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO2/c1-3-22-15-10-7-14(8-11-15)9-12-18(21)20-17-6-4-5-16(19)13(17)2/h4-12H,3H2,1-2H3,(H,20,21)/b12-9+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMYBWSUIECRSSJ-FMIVXFBMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=CC(=O)NC2=C(C(=CC=C2)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C/C(=O)NC2=C(C(=CC=C2)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
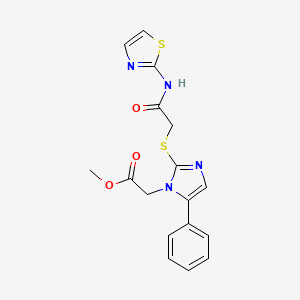

![3-{1-[(4-Methylphenyl)sulfonyl]-4-piperidyl}propanoic acid](/img/structure/B2355908.png)

![2-chloro-6,7-di(pyridin-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine](/img/structure/B2355910.png)
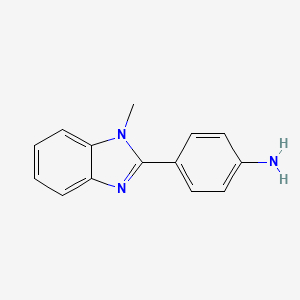
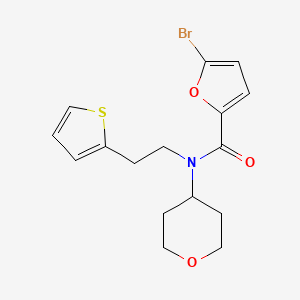
![2-[3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxybenzoic Acid](/img/structure/B2355913.png)
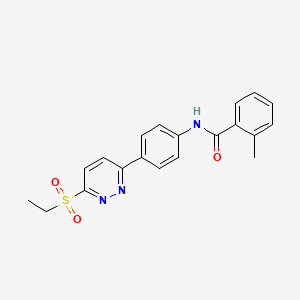
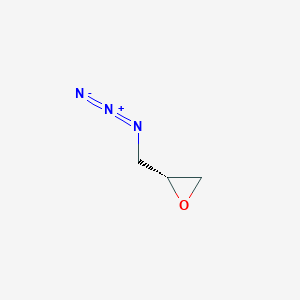
![4-[2-[1-(1,1-Dioxothiolan-3-yl)-2,5-dimethylpyrrol-3-yl]-2-oxoethoxy]benzaldehyde](/img/structure/B2355917.png)
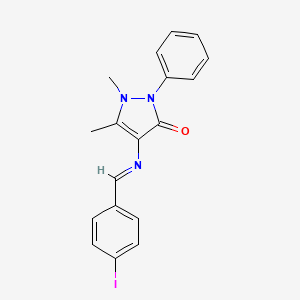
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2355923.png)
